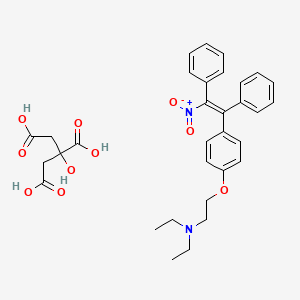
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- is a complex organic compound with a unique structure that includes diethylamino, ethoxy, phenyl, diphenyl, and nitroethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- typically involves multiple steps. . This intermediate is then subjected to nitration to introduce the nitro group, followed by a reaction with citric acid to form the citrate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of acetic acid or trifluoroacetic acid as solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-aminoethylene citrate.
Scientific Research Applications
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Clomiphene Citrate: A synthetic analogue of nonsteroidal estrogen with a similar structure, used as an ovulatory stimulant.
1-Phenyl-2-(phenylamino)ethanone Derivatives: Compounds with similar structural features, studied for their biological activity.
Uniqueness
1-(p-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene citrate, (Z)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
20079-13-4 |
|---|---|
Molecular Formula |
C32H36N2O10 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28N2O3.C6H8O7/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; |
InChI Key |
NDLVVIVMUWEGGQ-OQKDUQJOSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Related CAS |
13542-78-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















